molecular formula C20H26Cl2N2O2 B13731064 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride

2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride

Cat. No.: B13731064
M. Wt: 397.3 g/mol
InChI Key: HLFHQYLVUNHJKR-UHFFFAOYSA-N
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Description

2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride is a chemical compound with the molecular formula C20H24N2O2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of protection and deprotection of functional groups to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperazine derivatives .

Scientific Research Applications

2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Piperazine-2-carboxylic acid
  • 1,4-Dibenzylpiperazine
  • Methyl piperazine-2-carboxylate

Uniqueness

Compared to similar compounds, 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride is unique due to its specific ester and dihydrochloride functional groups. These groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H26Cl2N2O2

Molecular Weight

397.3 g/mol

IUPAC Name

methyl 1,4-dibenzylpiperazine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C20H24N2O2.2ClH/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18;;/h2-11,19H,12-16H2,1H3;2*1H

InChI Key

HLFHQYLVUNHJKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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